2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide
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Overview
Description
The compound “2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide” is a complex organic molecule. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Scientific Research Applications
Cannabinoid Receptor Type 2 Ligands
2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide and its derivatives have been explored for their potential as cannabinoid receptor type 2 (CB2) ligands. A study synthesizing a series of indol-3-yl-oxoacetamides, including this compound, demonstrated their potential in biological applications targeting CB2, with some derivatives showing significant potency and selectivity (Moldovan et al., 2017).
Anticancer Agents Targeting EGFR
Research has been conducted on derivatives of this compound as potential anticancer agents, specifically targeting the epidemal growth factor receptor (EGFR). Certain derivatives showed potent anticancer activities against cancer cell lines, suggesting the effectiveness of these compounds as EGFR inhibitors. This indicates a promising area for developing new anticancer agents (Lan et al., 2017).
Antimicrobial Agents
Some derivatives of this compound have been synthesized and tested for their antimicrobial properties. They have been found effective against a range of Gram-positive and Gram-negative bacteria, as well as certain fungal strains, indicating their potential as new antimicrobial agents (Almutairi et al., 2018).
Potential Antipsychotic Agents
In the context of neuroscience, similar compounds have been explored for their potential as antipsychotic agents. Studies have shown that certain derivatives do not interact with dopamine receptors, a common target of antipsychotic drugs, indicating a unique mechanism of action. These findings open up new avenues for the development of antipsychotic medications (Wise et al., 1987).
Future Directions
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of indole derivatives, including “2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide”, and investigating their biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The exact interaction and resulting changes would depend on the specific target and the structure of the indole derivative.
Biochemical Pathways
The biochemical pathways affected by This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple pathways. The downstream effects would depend on the specific biological activity and the target of the compound.
Result of Action
The molecular and cellular effects of This compound Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a variety of effects at the molecular and cellular level, depending on its specific targets and mode of action.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-23(4-2)19(25)14-24-13-17(16-9-5-6-10-18(16)24)20(26)21(27)22-12-15-8-7-11-28-15/h5-11,13H,3-4,12,14H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASDFZFPBSVQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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